7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: The compound exhibits various biological activities, including acting as inhibitors for enzymes like JAK1 and JAK2.
Material Sciences: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperones and apoptosis markers . These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its anticonvulsant activity.
7-Alkoxy-1,2,4-triazolo[1,5-a]pyrimidine: Exhibits significant anti-seizure effects.
Uniqueness
7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N4O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-naphthalen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H20N4O/c1-15-24-23-25-21(19-8-7-16-5-3-4-6-18(16)13-19)14-22(27(23)26-15)17-9-11-20(28-2)12-10-17/h3-14,22H,1-2H3,(H,24,25,26) |
InChI Key |
WRZJOPLIFHORKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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